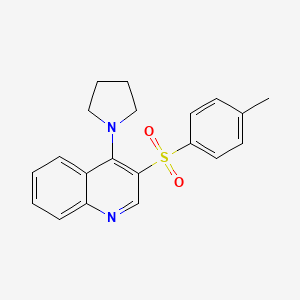

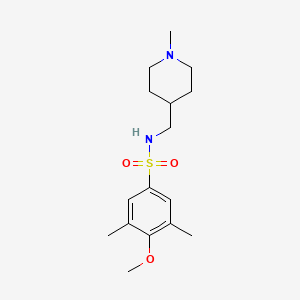

![molecular formula C23H23NO4 B2551996 4-[(2,2-二甲基-3H-1-苯并呋喃-7-基)氧甲基]-N-(呋喃-2-基甲基)苯甲酰胺 CAS No. 941948-02-3](/img/structure/B2551996.png)

4-[(2,2-二甲基-3H-1-苯并呋喃-7-基)氧甲基]-N-(呋喃-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide is a benzamide derivative with potential biological applications. It is related to various benzofuran and furan compounds that have been synthesized and characterized for their potential use in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the possible characteristics of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves the use of starting materials such as 4-aminophenazone, which is a non-steroidal anti-inflammatory drug, to create a series of substituted benzamides . Similarly, the synthesis of benzofuran compounds can be achieved through one-pot reactions involving aniline derivatives, isothiocyanates, and bromoacetylbenzofuran . These methods suggest that the synthesis of 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide could potentially involve the formation of the benzofuran moiety followed by the introduction of the furan-2-ylmethyl group.

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to predict the structure of the compound . Density functional theory (DFT) calculations are also employed to compare the theoretical molecular structures with experimental data, ensuring the accuracy of the structural determination .

Chemical Reactions Analysis

The related benzofuran and furan compounds have been used as intermediates in the synthesis of more complex molecules . The reactivity of these compounds is influenced by the presence of substituents on the benzofuran and furan rings, which can affect the outcome of chemical reactions. For instance, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the compound towards nucleophilic or electrophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, are investigated using DFT to reveal insights into the reactivity and potential biological activity of the compounds . These analyses are crucial for understanding how the compound might interact with biological targets or how it might be modified to enhance its properties.

科学研究应用

合成和氧化研究

- 四氢苯并呋喃的合成:Levai 等人 (2002) 的研究表明,N-(5,6,7,8-四氢-2,5-二氧代-2H-1-苯并吡喃-3-基)苯甲酰胺转化为 N(4-氧代-4,5,6,7-四氢-1-苯并呋喃-2-基)苯甲酰胺,突出了类似苯并呋喃衍生物的合成和转化潜力 (Levai 等人,2002).

呋喃的形成和机理研究

- 呋喃形成的机理:Meier 等人 (1982) 的工作探讨了 4-亚甲基-1,3-二氧戊环的热解,导致外消旋-4,5,6,7-四氢-3,5-二甲基-1-苯并呋喃,提供了有关呋喃形成机理的见解 (Meier 等人,1982).

衍生物的合成

- 杀锥虫剂 1-苯并呋喃化合物的合成:Dann 等人 (1982) 的研究重点是合成具有各种取代基的 2-苯基-1-苯并呋喃,为具有潜在生物应用(包括杀锥虫活性)的化合物的开发做出了贡献 (Dann 等人,1982).

- 苯并呋喃-4(5H)-酮合成的多米诺策略:Ma 等人 (2014) 建立了一种高效的微波辐照策略来合成 6,7-二氢苯并呋喃-4(5H)-酮,展示了快速和环保合成方法的潜力 (Ma 等人,2014).

催化和聚合

- 环金属化研究:Nonoyama 等人 (1994) 研究了 N,N-二甲基苯并[b]呋喃-2-氨基硫代甲酰胺的环金属化,有助于理解这些化合物如何与各种金属相互作用,这对于催化应用至关重要 (Nonoyama 等人,1994).

- 呋喃向苯并呋喃的转化:Hu 等人 (2016) 研究了呋喃在不同溶剂中转化为苯并呋喃的过程,提供了有关聚合过程和潜在生物燃料应用的关键见解 (Hu 等人,2016).

晶体结构和反应性

- 晶体结构分析:Choi 和 Lee (2014) 分析了相关化合物 5-碘-2-甲基-3-[(4-甲基苯基)磺酰基]-1-苯并呋喃的晶体结构,提供了有关分子相互作用和结构性质的宝贵数据 (Choi 和 Lee,2014).

属性

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-23(2)13-18-5-3-7-20(21(18)28-23)27-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-26-19/h3-12H,13-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSMFWKIHAAICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2551936.png)